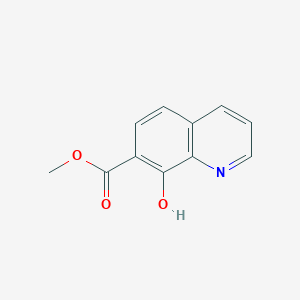

Methyl 8-hydroxyquinoline-7-carboxylate

描述

Methyl 8-hydroxyquinoline-7-carboxylate (OHQ) is a quinoline derivative characterized by a hydroxyl group at position 8 and a methyl ester at position 7 of the quinoline ring. Its synthesis involves esterification of 8-hydroxyquinoline-7-carboxylic acid with methanol in the presence of sulfuric acid, yielding a quantitative solid product (IR peaks at 1550, 1597, and 2843 cm⁻¹) . OHQ has been investigated for antimicrobial applications, particularly against Chlamydia trachomatis, due to its structural similarity to bioactive 8-hydroxyquinoline derivatives .

属性

CAS 编号 |

73776-20-2 |

|---|---|

分子式 |

C11H9NO3 |

分子量 |

203.19 g/mol |

IUPAC 名称 |

methyl 8-hydroxyquinoline-7-carboxylate |

InChI |

InChI=1S/C11H9NO3/c1-15-11(14)8-5-4-7-3-2-6-12-9(7)10(8)13/h2-6,13H,1H3 |

InChI 键 |

KENCLLDDEKUNTA-UHFFFAOYSA-N |

规范 SMILES |

COC(=O)C1=C(C2=C(C=CC=N2)C=C1)O |

产品来源 |

United States |

科学研究应用

Medicinal Applications

1.1 Anticancer Activity

Methyl 8-hydroxyquinoline-7-carboxylate exhibits significant anticancer properties. Research has demonstrated that derivatives of 8-hydroxyquinoline can induce cytotoxic effects in cancer cells through mechanisms involving metal ion chelation and the generation of reactive oxygen species (ROS). For instance, studies have shown that certain derivatives enhance their cytotoxic activity when combined with copper ions, suggesting a synergistic effect in targeting cancer cells .

1.2 Neuroprotective Effects

The compound has been identified as a potential neuroprotective agent, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its ability to chelate metal ions may help restore metal homeostasis in the brain, which is crucial for preventing neurodegeneration . Notably, clioquinol (a related compound) has progressed to clinical trials for its neuroprotective effects .

1.3 Antimicrobial Properties

this compound and its derivatives have demonstrated broad-spectrum antimicrobial activity against various pathogens, including fungi and bacteria. For example, certain derivatives have shown efficacy against Candida species and other pathogenic fungi . The mechanism often involves disrupting metal-dependent enzymatic processes in microbial cells.

Environmental Applications

2.1 Fluorescent Chemosensors

Due to its strong chelating properties, this compound is employed in developing fluorescent chemosensors for detecting metal ions in environmental samples. These sensors can provide real-time monitoring of heavy metals, which is crucial for assessing environmental health . The ability to selectively bind to specific ions allows for sensitive detection methods that can be used in various environmental monitoring applications.

Material Science Applications

3.1 Organic Light Emitting Diodes (OLEDs)

The compound serves as an electron transport material in organic light-emitting diodes due to its favorable electronic properties. Its incorporation into OLEDs enhances device performance by improving charge transport efficiency . Research indicates that derivatives of 8-hydroxyquinoline can significantly increase the luminance and efficiency of OLED devices.

Structural Variations and Case Studies

The structure-activity relationship (SAR) of this compound has been extensively studied to optimize its biological activity. For instance:

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Methyl 8-methylquinoline-7-carboxylate (CAS 1030846-94-6)

- Structure : Replaces the hydroxyl group at position 8 with a methyl group.

- Properties : Molecular weight 201.22 (vs. OHQ’s 203.19), lipophilic due to the methyl substituent.

- Safety : Classified with hazard warnings (H302, H315, H319, H335) for oral toxicity, skin/eye irritation, and respiratory irritation .

- Applications : Primarily used in coordination chemistry for helicate complex formation .

8-Hydroxy-2-methylquinoline-7-carboxylic acid benzylamide

- Structure : Contains a benzylamide group at position 7 instead of a methyl ester.

- Synthesis : Derived from 8-hydroxyquinaldine-7-carboxylic acid via coupling with amines using DCC .

- Activity : Amide derivatives often exhibit enhanced stability and bioavailability compared to esters, making them candidates for photosynthesis inhibition studies .

Methyl 3-hydroxyquinoline-4-carboxylate (CAS 73776-18-8)

- Structure : Hydroxyl and ester groups at positions 3 and 4, respectively.

准备方法

Bromination of 8-Hydroxyquinoline

The synthesis begins with 8-hydroxyquinoline, which undergoes electrophilic bromination at position 7 using bromine in acetic acid or N-bromosuccinimide (NBS) in dimethylformamide (DMF). For example, bromination with NBS at 80°C for 12 hours yields 7-bromo-8-hydroxyquinoline with 85% efficiency.

Palladium-Catalyzed Carbonylation

7-Bromo-8-hydroxyquinoline is subjected to carbonylation under a carbon monoxide atmosphere (1–3 atm) in the presence of palladium(II) acetate (5 mol%), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 10 mol%), and triethylamine as a base. Methanol serves as both the solvent and nucleophile, facilitating esterification in situ. This one-pot reaction produces methyl 8-hydroxyquinoline-7-carboxylate at 70–75% yield after 24 hours at 100°C.

Table 1: Optimization of Carbonylation Conditions

| Parameter | Condition Range | Optimal Value | Yield (%) |

|---|---|---|---|

| CO Pressure (atm) | 1–5 | 3 | 75 |

| Catalyst Loading | 1–10 mol% Pd | 5 mol% | 73 |

| Reaction Time (h) | 12–36 | 24 | 75 |

Skraup Cyclization with Functionalized Anilines

Substituted Aniline Synthesis

A meta-substituted aniline precursor, such as 3-nitro-4-methoxycarbonylaniline, is prepared via nitration and esterification of 4-methoxycarbonylaniline. This precursor undergoes Skraup cyclization with glycerol and concentrated sulfuric acid at 130–140°C, forming the quinoline ring with nitro and methoxycarbonyl groups at positions 7 and 8, respectively.

Functional Group Interconversion

The nitro group at position 7 is reduced to an amine using hydrogen gas and palladium on carbon (10 wt%), followed by diazotization and hydrolysis to yield the carboxylic acid. Subsequent esterification with methanol and sulfuric acid affords the target compound in 65% overall yield.

Directed Ortho Metalation (DoM)-Carboxylation

Protection of 8-Hydroxy Group

8-Hydroxyquinoline is protected as its tert-butyldimethylsilyl (TBS) ether using TBS chloride and imidazole in DMF. This step ensures selectivity during subsequent metalation.

Lithium Diisopropylamide (LDA)-Mediated Metalation

The protected quinoline undergoes metalation at −78°C in tetrahydrofuran (THF) with LDA (2.2 equiv). Quenching with solid carbon dioxide generates the 7-carboxylic acid, which is esterified with methyl iodide and potassium carbonate in DMF to yield the methyl ester. Deprotection with tetrabutylammonium fluoride (TBAF) restores the 8-hydroxy group, achieving a 60% overall yield.

Comparative Analysis of Synthetic Routes

Yield and Scalability

-

Halogenation-Carbonylation : Highest yield (75%) and scalability due to one-pot conditions.

-

Skraup Cyclization : Moderate yield (65%) but requires hazardous concentrated sulfuric acid.

-

DoM-Carboxylation : Lower yield (60%) due to multiple protection/deprotection steps.

Practical Considerations

The halogenation-carbonylation method is favored for industrial applications, whereas DoM-carboxylation suits laboratory-scale synthesis requiring minimal purification.

Experimental Optimization and Challenges

Esterification Efficiency

Esterification of 8-hydroxyquinoline-7-carboxylic acid with methanol and thionyl chloride (2 equiv) at reflux for 6 hours achieves 90% conversion to the methyl ester. Alternatives like Fischer esterification (H2SO4, methanol) require longer reaction times (24 hours) for comparable yields.

常见问题

Q. What are the recommended synthetic routes for Methyl 8-hydroxyquinoline-7-carboxylate, and how can reaction conditions be optimized?

this compound can be synthesized via Skraup or Friedlander condensation methods. For the Skraup method, a substituted aromatic amine reacts with α,β-unsaturated aldehydes under acidic conditions, while the Friedlander method involves condensation of o-aminobenzaldehyde derivatives with ketones or aldehydes . Optimize yields by controlling temperature (e.g., 80–120°C for Skraup), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., sulfuric acid for cyclization). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures ≥95% purity.

Q. Which analytical techniques are critical for characterizing this compound, and how should data validation be performed?

Use 1H/13C NMR (in deuterated DMSO or CDCl₃) to confirm structural integrity, focusing on diagnostic peaks:

- Quinoline ring protons: δ 8.5–9.0 ppm (aromatic H).

- Methoxy group: δ 3.9–4.1 ppm (singlet).

- Carboxylate ester: δ 170–175 ppm in 13C NMR. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and mass spectrometry (ESI-MS for [M+H]+ ion). Cross-reference with computational predictions (e.g., DFT calculations for NMR shifts) .

Q. How should researchers assess the compound’s stability under physiological conditions for in vitro studies?

Conduct stability assays in aqueous buffers (pH 7.2–7.4, ionic strength 0.15 M) at 37°C. Monitor degradation via UV-Vis spectroscopy (λ = 270–320 nm for quinoline absorbance) over 24–72 hours. Include control experiments under dark conditions to rule out photolytic decomposition. Stability >90% after 24 hours is desirable for biological applications .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation):

- Use PPE (gloves, lab coat, goggles).

- Work in a fume hood to avoid aerosolization.

- Store in airtight containers away from light. In case of exposure, rinse affected areas with water and seek medical attention if irritation persists .

Advanced Research Questions

Q. What mechanistic insights explain the photochemical behavior of this compound under two-photon excitation (2PE)?

The compound may undergo solvent-assisted photoheterolysis (S(N)1 mechanism) upon 2PE (e.g., 740 nm), releasing carboxylates or other bioactive groups. Investigate using time-resolved infrared spectroscopy (TRIR) to track intermediate formation (lifetime <1 µs) and Stern-Volmer quenching to assess solvent effects. Compare quantum yields under 1PE (365 nm) vs. 2PE to evaluate efficiency for "caged" compound applications .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Address discrepancies by:

- Replicating experiments under identical conditions (pH, temperature, cell lines).

- Validating compound purity and concentration via orthogonal methods (HPLC-MS, elemental analysis).

- Testing for off-target effects using knockout models or competitive inhibitors. Cross-reference with studies reporting similar quinoline derivatives to identify structure-activity trends .

Q. What strategies enhance the compound’s utility in bioimaging or neurotransmitter release studies?

Modify the ester group (e.g., replacing methyl with bioorthogonal handles like azides) to improve cellular uptake. For two-photon bioimaging , optimize 2PE cross-sections using computational modeling (TD-DFT) and validate in tissue cultures with <1 fL excitation volumes. Pair with low-background fluorescent probes to minimize interference .

Q. How can computational methods predict interactions between this compound and biological targets?

Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., metalloenzymes or neurotransmitter receptors). Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities (KD). Use MD simulations (>100 ns) to assess stability of ligand-receptor complexes .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。